EACA vs. Tranexamic Acid (TXA): Cost-Effectiveness and Non-Inferiority in Total Knee Arthroplasty
In a 2025 randomized controlled trial of 294 patients undergoing bilateral TKA, topical EACA demonstrated non-inferiority to topical TXA for reducing perioperative blood loss [1]. While TXA achieved a statistically significant reduction in total blood loss of 10.03 mL (p<0.001) and drain output of 10.07 mL (p=0.0001), both differences were well below the predefined non-inferiority margin of 200 mL, rendering them clinically insignificant. Crucially, a cost-effectiveness analysis revealed EACA to be more cost-effective than TXA [1]. This finding is supported by an earlier meta-analysis of 1,691 TKA patients, which found no significant difference in estimated blood loss (Z=1.69, P=0.09) or transfusion requirements (Z=0.31, P=0.76) between the two agents, and explicitly noted EACA's lower cost [2].
| Evidence Dimension | Total Perioperative Blood Loss & Cost-Effectiveness |
|---|---|
| Target Compound Data | Non-inferior; cost-effective alternative |
| Comparator Or Baseline | Tranexamic Acid (TXA): 10.03 mL lower blood loss (p<0.001) |
| Quantified Difference | EACA blood loss was 10.03 mL higher; difference clinically non-significant (<200 mL margin). EACA is more cost-effective. |
| Conditions | Randomized controlled trial in simultaneous bilateral TKA (294 patients, 588 knees). Topical administration. |
Why This Matters
Procurement of EACA over TXA for TKA protocols can maintain equivalent clinical outcomes while significantly reducing drug acquisition costs, a key driver in value-based healthcare.
- [1] Gupta N, et al. Comparison of Topical Tranexamic Acid and Aminocaproic Acid for Reducing Blood Loss in Total Knee Arthroplasty: A Randomized Trial in Simultaneous Bilateral Total Knee Arthroplasty. J Knee Surg. 2025. PMID: 41224232. View Source
- [2] Riaz O, et al. Epsilon-aminocaproic acid versus tranexamic acid in total knee arthroplasty: a meta-analysis study. J Orthop Traumatol. 2019;20(1):26. View Source
